molecular formula C21H13F4N7O3 B2820476 3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207044-32-3

3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2820476
CAS RN: 1207044-32-3
M. Wt: 487.375
InChI Key: SXKRSCICAUGRFP-UHFFFAOYSA-N
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Description

3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H13F4N7O3 and its molecular weight is 487.375. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis and anticonvulsant activity of related compounds, indicating the potential utility of such molecules in the development of treatments for seizure disorders. For instance, the study of N-benzylpyrrolo-, -pyrazolo-, and -triazolopyrimidines, which are analogs with modified imidazole rings, aimed to explore their anticonvulsant effects. Although the triazolopyrimidines were less active than their parent compounds against induced seizures in rats, these investigations shed light on the structural requirements for anticonvulsant activity, potentially guiding the optimization of similar compounds for enhanced efficacy (J. Kelley et al., 1995).

Antimicrobial and Antibacterial Activity

Studies on novel derivatives containing the triazolopyrimidine ring have shown antibacterial activities. For example, research involving the synthesis, crystal structure, and biological evaluation of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate demonstrated its effectiveness against Gram-positive and Gram-negative bacteria (S. Lahmidi et al., 2019). This highlights the potential of similar compounds in addressing bacterial infections and underscores the importance of structural modifications for achieving desired biological activities.

Antidepressant and Anticonvulsant Properties

Further research has identified pyrido[2,3-d]pyrimidine derivatives as candidates with promising anticonvulsant and antidepressant properties. These studies contribute to a deeper understanding of how variations in the molecular framework can influence pharmacological profiles, offering pathways to new therapeutic agents for neurological disorders (Hong-jian Zhang et al., 2016).

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-6-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N7O3/c22-14-3-1-2-12(8-14)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-35-16)13-4-6-15(7-5-13)34-21(23,24)25/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKRSCICAUGRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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